AA-497

Description

Properties

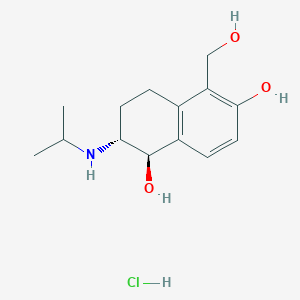

CAS No. |

65860-38-0 |

|---|---|

Molecular Formula |

C14H22ClNO3 |

Molecular Weight |

287.78 g/mol |

IUPAC Name |

(1S,2S)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;hydrochloride |

InChI |

InChI=1S/C14H21NO3.ClH/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H/t12-,14-;/m0./s1 |

InChI Key |

GUXIVSFTPDBQRU-KYSPHBLOSA-N |

Isomeric SMILES |

CC(C)N[C@H]1CCC2=C([C@@H]1O)C=CC(=C2CO)O.Cl |

Canonical SMILES |

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AA 497 HCl; AA-497 HCl; AA497 HCl; AA 497 hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

The Leptin Receptor: A Comprehensive Technical Guide to its Core Functions and Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The leptin receptor (LEPR), a member of the class I cytokine receptor superfamily, plays a pivotal role in the regulation of energy homeostasis, neuroendocrine function, and metabolism.[1] Its activation by the adipocyte-derived hormone leptin initiates a cascade of intracellular signaling events that are fundamental to controlling food intake and energy expenditure.[2] Dysregulation of leptin signaling is a key factor in the pathophysiology of obesity and related metabolic disorders. This technical guide provides an in-depth analysis of the leptin receptor's core functions, its principal signaling pathways—JAK-STAT, MAPK/ERK, and PI3K—and detailed methodologies for the key experiments used to elucidate these mechanisms.

Introduction to the Leptin Receptor

The leptin receptor is a transmembrane protein encoded by the LEPR gene.[3] Alternative splicing of the LEPR gene results in several isoforms, with the long-form (LEPRb) being the primary signaling-competent receptor.[4] LEPRb is most abundantly expressed in the hypothalamus, a critical brain region for the regulation of appetite and energy balance, but is also found in other brain regions and peripheral tissues.[1][5] The binding of leptin to the extracellular domain of LEPRb induces a conformational change, leading to the activation of associated Janus kinase 2 (JAK2) and subsequent downstream signaling.[4]

Core Functions of the Leptin Receptor

The primary and most well-characterized function of the leptin receptor is the regulation of energy homeostasis.[6] By signaling the status of peripheral energy stores (i.e., adipose tissue mass) to the central nervous system, leptin, through its receptor, orchestrates a response to maintain energy balance.

Key functions include:

-

Regulation of Food Intake: Activation of LEPRb in hypothalamic neurons, particularly pro-opiomelanocortin (POMC) neurons, leads to a sensation of satiety and a reduction in food intake. Conversely, it inhibits orexigenic neurons, such as those producing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[6]

-

Control of Energy Expenditure: Leptin signaling increases energy expenditure, in part by modulating the sympathetic nervous system's activity on brown adipose tissue (BAT) thermogenesis.[2]

-

Neuroendocrine Regulation: The leptin receptor is involved in the regulation of various neuroendocrine axes, including the hypothalamic-pituitary-gonadal, -thyroid, and -adrenal axes.

-

Metabolic Control: Leptin signaling influences glucose and lipid metabolism, contributing to the maintenance of metabolic health.[5]

Leptin Receptor Signaling Pathways

Upon leptin binding, the leptin receptor, which lacks intrinsic kinase activity, relies on the associated JAK2 to initiate intracellular signaling. This leads to the activation of three principal downstream pathways: the JAK-STAT pathway, the MAPK/ERK pathway, and the PI3K pathway.

JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is the canonical and most critical signaling cascade for the metabolic actions of leptin.[2]

-

Activation: Leptin binding to LEPRb leads to the trans-autophosphorylation and activation of JAK2.[4] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LEPRb, primarily Tyr1138.[4]

-

STAT3 Recruitment and Phosphorylation: The phosphorylated Tyr1138 serves as a docking site for the SH2 domain of STAT3.[4] Recruited STAT3 is then phosphorylated by JAK2.

-

Dimerization and Nuclear Translocation: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes to regulate their transcription.[4]

-

Target Genes: Key target genes of STAT3 in the hypothalamus include POMC, which is upregulated to promote satiety, and genes that provide negative feedback to the signaling pathway, such as Suppressor of Cytokine Signaling 3 (SOCS3).[4][6]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated by the leptin receptor and is implicated in neuronal plasticity and cell survival.

-

Activation: Leptin-induced phosphorylation of Tyr985 on LEPRb creates a docking site for the SH2 domain-containing tyrosine phosphatase 2 (SHP2).[4]

-

Grb2 Recruitment and Ras Activation: SHP2, upon activation, recruits the Growth factor receptor-bound protein 2 (Grb2), which in turn activates the small GTPase Ras.

-

Kinase Cascade: Activated Ras initiates a kinase cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK1/2.

-

Downstream Effects: Activated ERK1/2 can translocate to the nucleus to phosphorylate and activate transcription factors, influencing gene expression related to cell growth and differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT3 phosphorylation in central leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, production and signaling of leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Leptin Receptor in Obesity Research: A Technical Guide

Introduction

Leptin, a 16 kDa peptide hormone primarily synthesized by adipocytes, is a critical regulator of energy homeostasis. It exerts its effects by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family.[1][2][3] The LEPR is highly expressed in the hypothalamus, a key brain region for the control of food intake and energy expenditure.[2][4][5] Dysregulation of the leptin-LEPR signaling axis is a major contributor to the pathogenesis of obesity. This technical guide provides an in-depth overview of the LEPR's role in obesity research, focusing on its signaling pathways, the consequences of its dysfunction, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Leptin Receptor Signaling Pathways

Upon leptin binding, the LEPR homodimerizes, leading to the activation of several intracellular signaling cascades. The long-form of the receptor, LEPRb, is the primary signaling-competent isoform.[6]

1. The Canonical JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling mechanism for LEPR.[1][6]

-

Activation: Leptin binding induces the autophosphorylation and activation of Janus kinase 2 (JAK2), which is constitutively associated with the intracellular domain of LEPRb.[6][7]

-

STAT3 Phosphorylation: Activated JAK2 then phosphorylates key tyrosine residues on the LEPRb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[1][6] Specifically, phosphorylation of Tyr1138 is crucial for STAT3 binding and activation.[1][6][8]

-

Nuclear Translocation and Gene Regulation: Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to the promoters of target genes to regulate their expression.[6][9] Key target genes include pro-opiomelanocortin (POMC), which produces anorexigenic (appetite-suppressing) neuropeptides, and agouti-related peptide (AgRP), which produces orexigenic (appetite-stimulating) neuropeptides.[1][5][10] Leptin-activated STAT3 signaling stimulates POMC expression and inhibits AgRP expression, leading to a net decrease in food intake.[5]

2. PI3K and MAPK/ERK Signaling Pathways

Leptin also activates the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are important for both metabolic and neuronal functions.[3][5][11]

-

PI3K Pathway: This pathway is activated through insulin receptor substrate (IRS) proteins.[5][11][12] The PI3K pathway is involved in regulating glucose homeostasis and neuronal firing.[12][13][14]

-

MAPK/ERK Pathway: Activation of this pathway can be mediated by the recruitment of SH2-containing protein tyrosine phosphatase 2 (SHP2) to the phosphorylated Tyr985 residue of LEPRb.[5][8] The MAPK/ERK pathway is implicated in cell proliferation and differentiation.[6][15]

References

- 1. ahajournals.org [ahajournals.org]

- 2. imrpress.com [imrpress.com]

- 3. Leptin and Obesity: Role and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leptin signaling, adiposity, and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. news-medical.net [news-medical.net]

- 8. Mechanism of attenuation of leptin signaling under chronic ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Human leptin activates PI3K and MAPK pathways in human peripheral blood mononuclear cells: possible role of Sam68 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. utoledo.edu [utoledo.edu]

- 15. Leptin Promotes the Proliferation and Neuronal Differentiation of Neural Stem Cells through the Cooperative Action of MAPK/ERK1/2, JAK2/STAT3 and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Leptin Receptor Signaling Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the leptin receptor signaling pathway, a critical regulator of energy homeostasis, neuroendocrine function, and metabolism. The content herein is curated for professionals in research and drug development, offering a technical overview of the core signaling cascades, quantitative data, and detailed experimental methodologies.

Introduction to Leptin and its Receptor

Leptin, a 16 kDa protein hormone primarily secreted by adipocytes, acts as a key afferent signal in a negative feedback loop that governs body weight.[1] Circulating leptin levels are proportional to adipose tissue mass, informing the central nervous system, particularly the hypothalamus, about the status of peripheral energy stores.[2][3] The biological effects of leptin are mediated through its interaction with the leptin receptor (LEPR), a member of the class I cytokine receptor superfamily.[4][5]

The LEPR exists in several isoforms due to alternative splicing, with the long form (LEPRb or OB-Rb) being the most functionally significant for signal transduction.[4][6] Structurally, the LEPRb possesses an extracellular domain for leptin binding, a single transmembrane domain, and an intracellular domain containing conserved motifs essential for initiating downstream signaling cascades.[7] Upon leptin binding, the LEPRb homodimerizes, leading to the activation of associated Janus kinase 2 (JAK2).[8][9]

Core Signaling Pathways

The activation of JAK2 triggers a cascade of intracellular signaling events, primarily through three major pathways: the JAK/STAT pathway, the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated Protein Kinase (MAPK)/ERK pathway.[10][11]

The Canonical JAK/STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the principal signaling cascade activated by leptin. Upon leptin binding, the receptor-associated JAK2 autophosphorylates and subsequently phosphorylates specific tyrosine residues on the intracellular domain of the LEPRb, notably Tyr985, Tyr1077, and Tyr1138.[12][13]

Phosphorylated Tyr1138 serves as a docking site for the SH2 domain of STAT3 (Signal Transducer and Activator of Transcription 3).[14][15] Once recruited, STAT3 is phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoters of target genes, thereby regulating their transcription.[16][17] This pathway is crucial for mediating many of leptin's effects on appetite suppression and energy expenditure.[15] STAT1, STAT5, and STAT6 can also be activated by leptin signaling.[10]

Negative regulation of this pathway is primarily mediated by the Suppressor of Cytokine Signaling 3 (SOCS3).[2] STAT3 activation induces the expression of SOCS3, which can then bind to phosphorylated Tyr985 on the LEPRb and also directly inhibit JAK2 activity, thus creating a negative feedback loop.[18][19]

The PI3K/Akt Signaling Pathway

Leptin can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is also a key component of insulin signaling.[10][20] Following leptin receptor activation, JAK2 can phosphorylate Insulin Receptor Substrate (IRS) proteins.[19] Phosphorylated IRS proteins then recruit and activate PI3K.[20]

Activated PI3K catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[20]

The downstream targets of Akt in this pathway are diverse and include Forkhead box protein O1 (FoxO1) and the mammalian target of rapamycin (mTOR).[19] Phosphorylation of FoxO1 by Akt leads to its exclusion from the nucleus, thereby inhibiting the transcription of orexigenic neuropeptides like Agouti-related peptide (AgRP) and Neuropeptide Y (NPY).[19][21] The PI3K/Akt pathway is important for leptin's effects on neuronal function and glucose homeostasis.[11][22]

The MAPK/ERK Pathway

The Mitogen-activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade, is also engaged by leptin receptor activation.[16][20] The phosphorylation of Tyr985 on the LEPRb creates a binding site for the SH2 domain-containing tyrosine phosphatase 2 (SHP2).[19] SHP2, in turn, can recruit the Growth factor receptor-bound protein 2 (Grb2), which subsequently activates the Ras/Raf/MEK/ERK signaling cascade.[23] Alternatively, JAK2 can directly associate with a Grb2/SHP2 complex to activate this pathway.[16]

Activation of ERK1/2 leads to the phosphorylation of various downstream targets, including transcription factors such as c-Fos and Early growth response protein 1 (EGR1), which are involved in neuronal plasticity and cell proliferation.[20][23] This pathway is implicated in leptin's regulation of energy expenditure and sympathetic nervous system outflow.[19][24]

Quantitative Data Summary

The following tables summarize key quantitative data related to the leptin receptor signaling pathway.

Table 1: Leptin-Leptin Receptor Binding Kinetics

| Parameter | Value | Species | Method | Reference |

| Association Rate Constant (ka) | 1.76 x 10⁶ M⁻¹s⁻¹ | Murine | Surface Plasmon Resonance | [23] |

| Dissociation Rate Constant (kd) | 1.21 x 10⁻⁴ s⁻¹ | Murine | Surface Plasmon Resonance | [23] |

| Dissociation Constant (KD) | 6.47 x 10⁻¹¹ M | Murine | Surface Plasmon Resonance | [23] |

Table 2: Leptin-Induced Phosphorylation Changes

| Protein | Fold Increase | Cell/Tissue Type | Leptin Concentration | Time Point | Reference |

| p-STAT3 | ~3-fold | Rat Hypothalamus (Arcuate Nucleus) | 50 µg/kg | 1 hour | [5] |

| p-STAT3 | Significant increase | Yak Mammary Epithelial Cells | 200 ng/mL | Not specified | [2] |

| p-STAT3 | Time-dependent increase | HepG2 and Huh7 cells | 100 ng/mL | Peak at 30 min | [15] |

| p-ERK1/2 | 3.4-fold | Rat Hypothalamus | 5 µg (ICV) | 5-15 min | [25] |

| p-ERK1/2 | 4.3-fold | Rat Hypothalamus | 10 µg (ICV) | 5-15 min | [25] |

| p-ERK | Significant increase | MCF7 and MDA-MB-231 cells | 400 ng/mL and 50 ng/mL, respectively | 15 min | [26] |

| p-Akt | Time-dependent increase | HepG2 and Huh7 cells | 100 ng/mL | Peak at 1 hour | [15] |

| p-PI3K (p85) | Time-dependent increase | Microglia | Not specified | 15-120 min | [27] |

Table 3: Leptin-Regulated Gene Expression

| Gene | Fold Change | Tissue/Cell Type | Condition | Reference |

| Proinsulin mRNA | ~1.5-fold decrease | Human Pancreatic Islets | 6.25 nM leptin | 6-48 hours |

| SREBP-1 RNA | ~2.1-fold decrease | ob/ob mouse adipose tissue | Leptin treatment | [8] |

| Cyclin D1, A2, G, CDK2 | Increased | MCF-7 breast cancer cells | Leptin treatment | [22] |

| SOCS-3 mRNA | 35-fold higher | Ovine pituitary | Fat vs. Lean sheep | [1] |

| LRb mRNA | Higher | Ovine Arcuate Nucleus | Fat vs. Lean sheep | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the leptin receptor signaling pathway.

Immunoprecipitation of the Leptin Receptor

Objective: To isolate the leptin receptor and its interacting proteins (e.g., JAK2) from cell or tissue lysates.

Methodology:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with leptin or vehicle control for the specified time.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Pre-clearing the Lysate:

-

Incubate the protein lysate with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific for the leptin receptor overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Collect the immune complexes by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the leptin receptor and potential interacting partners like JAK2.

-

Western Blotting for Phosphorylated STAT3 (p-STAT3)

Objective: To detect and quantify the levels of phosphorylated STAT3 in response to leptin stimulation.

Methodology:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described in the immunoprecipitation protocol.

-

Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

Normalize all samples to the same protein concentration.

-

Add Laemmli sample buffer to the lysates and boil for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system or X-ray film.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. The level of STAT3 phosphorylation is typically expressed as the ratio of p-STAT3 to total STAT3.[12]

-

In Vitro JAK2 Kinase Assay

Objective: To measure the enzymatic activity of JAK2 and assess the effect of leptin or potential inhibitors.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing purified recombinant JAK2 enzyme, a specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and kinase assay buffer.

-

In separate wells of a 96-well plate, add the reaction mixture.

-

Add leptin (to stimulate) or a test inhibitor at various concentrations.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P, or in a system designed for non-radioactive detection like LanthaScreen™).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the phosphorylated substrate. In a radioactive assay, this involves spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. In non-radioactive assays (e.g., TR-FRET), a detection solution containing a labeled antibody that recognizes the phosphorylated substrate is added, and the signal is read on a plate reader.

-

-

Data Analysis:

-

Calculate the kinase activity based on the amount of phosphorylated substrate.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

STAT3 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of STAT3 in response to leptin signaling.

Methodology:

-

Cell Transfection:

-

Seed cells (e.g., HEK293) in a 96-well plate.

-

Co-transfect the cells with a STAT3-responsive firefly luciferase reporter vector and a constitutively active Renilla luciferase vector (as an internal control for transfection efficiency). The reporter vector contains a promoter with STAT3 binding elements upstream of the luciferase gene.

-

-

Cell Stimulation:

-

After 24-48 hours of transfection, treat the cells with various concentrations of leptin or a vehicle control.

-

-

Luciferase Assay:

-

After the desired stimulation period (e.g., 6-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction of luciferase activity in leptin-treated cells compared to control cells.[3]

-

Conclusion

The leptin receptor signaling pathway is a complex and highly regulated system with profound implications for human health. The intricate interplay between the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways allows for a nuanced response to changes in energy status, influencing a wide array of physiological processes. A thorough understanding of these signaling cascades, supported by robust quantitative data and precise experimental methodologies, is paramount for the development of novel therapeutic strategies targeting obesity, metabolic disorders, and other conditions where leptin signaling is dysregulated. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge in this critical area of study.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of leptin on the growth and expression of STAT3 in yak mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. PI3K integrates the action of insulin and leptin on hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of STAT3 in hypothalamic nuclei is stimulated by lower doses of leptin than are needed to inhibit food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leptin Stimulates Both JAK2-dependent and JAK2-independent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leptin-specific patterns of gene expression in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The leptin receptor activates janus kinase 2 and signals for proliferation in a factor-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of STAT3 in hypothalamic nuclei is stimulated by lower doses of leptin than are needed to inhibit food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 15. Concomitant Activation of the JAK/STAT, PI3K/AKT, and ERK Signaling Is Involved in Leptin-Mediated Promotion of Invasion and Migration of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. STAT3 phosphorylation in central leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Leptin modulated changes in adipose tissue protein expression in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hypothalamic ERK Mediates the Anorectic and Thermogenic Sympathetic Effects of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Autophagy Mediates Leptin-Induced Migration and ERK Activation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Expression of the Leptin Receptor in the Mouse Brain

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the expression, signaling, and detection of the leptin receptor (LEPR) within the murine central nervous system. It is designed to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate research and development in metabolic diseases, neuroendocrinology, and related fields.

Introduction to the Leptin Receptor (LEPR)

Leptin is an adipocyte-derived hormone that is central to the homeostatic regulation of energy balance.[1] It exerts its effects by binding to the leptin receptor (LEPR), a product of the db gene. The LEPR exists in several isoforms generated by alternative splicing, designated Ob-Ra through Ob-Rf.[2] The long-form, Ob-Rb (or LepRb), is considered the primary signaling-competent isoform due to its extensive intracellular domain, which is necessary for activating downstream signaling cascades.[2][3] LepRb is crucial for mediating leptin's effects on food intake, energy expenditure, and glucose metabolism.[1][4] This guide focuses on the distribution and quantification of LepRb in the mouse brain.

The LepRb Signaling Pathway

Upon leptin binding, the LepRb homodimer undergoes a conformational change, activating the associated Janus kinase 2 (JAK2).[3][5] This initiates a cascade of tyrosine phosphorylation events that recruit and activate several downstream signaling pathways, primarily the JAK2/STAT3, PI3K, and SHP2/MAPK pathways.[1][5]

-

JAK2/STAT3 Pathway: This is a canonical pathway for leptin action.[1] Activated JAK2 phosphorylates a tyrosine residue (Tyr1138) on LepRb, creating a docking site for the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and modulates the transcription of target genes, such as pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP), to control appetite.[5]

-

PI3K Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K) pathway through insulin receptor substrate (IRS) proteins.[5][6] This pathway is implicated in leptin's effects on neuronal activity and feeding behavior.[5]

-

SHP2/MAPK Pathway: The tyrosine residue Tyr985 on LepRb serves as a binding site for the tyrosine phosphatase SHP2, which can activate the MAP kinase (MAPK/ERK) cascade. This pathway may be involved in neuronal plasticity.

-

Negative Regulation: The suppressor of cytokine signaling 3 (SOCS3) provides a critical negative feedback loop.[5] STAT3 activation induces SOCS3 expression; SOCS3 then binds to both JAK2 and LepRb (at Tyr985) to inhibit further signaling.[3][5]

References

- 1. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leptin: a diverse regulator of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leptin receptor signaling and the regulation of mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leptin Targets in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]

An In-depth Technical Guide to Leptin Receptor Isoforms and Their Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of leptin receptor isoforms, their distinct functions, and the intricate signaling pathways they govern. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the complex biology of leptin signaling and its therapeutic potential.

Introduction to Leptin and its Receptors

Leptin, a 16 kDa peptide hormone primarily secreted by adipocytes, plays a pivotal role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its biological effects are mediated through its interaction with the leptin receptor (LEPR), a member of the class I cytokine receptor superfamily. The complexity of leptin's actions is underscored by the existence of multiple LEPR isoforms, generated through alternative splicing of the db gene.[1] These isoforms, while sharing a common extracellular ligand-binding domain, possess distinct transmembrane and intracellular domains, which dictates their specific physiological roles.[1][2] Understanding the nuances of each isoform is critical for elucidating the mechanisms of leptin action and resistance, and for the development of targeted therapeutic strategies.

The Spectrum of Leptin Receptor Isoforms

Six main isoforms of the leptin receptor have been identified, designated as LEPR-a, -b, -c, -d, -e, and -f (or Ob-Ra, -Rb, -Rc, -Rd, -Re, and -Rf). These can be broadly categorized into three classes: long, short, and soluble.

-

Long Isoform (LEPRb/ObRb): This is the only isoform with a long intracellular domain containing the necessary motifs for full signal transduction.[1] It is considered the primary signaling receptor and is highly expressed in the hypothalamus, the key site for leptin's regulation of energy balance.[1][3]

-

Short Isoforms (LEPRa, c, d, f/ObRa, c, d, f): These isoforms have truncated intracellular domains. While their signaling capacity is limited compared to LEPRb, they are implicated in leptin transport across the blood-brain barrier, leptin clearance, and potentially in modulating LEPRb signaling.[4][5][6]

-

Soluble Isoform (LEPRe/ObRe): This isoform lacks both the transmembrane and intracellular domains and circulates in the bloodstream. It functions as a leptin-binding protein, regulating the bioavailability of free leptin and potentially modulating its access to membrane-bound receptors.[1]

Quantitative Data on Leptin Receptor Isoforms

For a comprehensive understanding, quantitative data regarding the biochemical and physiological properties of these isoforms are crucial. The following tables summarize key quantitative parameters.

Table 1: Binding Affinity of Leptin to its Receptor Isoforms

| Isoform | Ligand | Cell Type/System | Dissociation Constant (Kd) | Reference |

| Human LEPRb | 125I-leptin | COS7 cells | ~200 pM | [7] |

| Human Soluble LEPR (ObRe) | 125I-leptin | Conditioned medium from COS7 cells | High affinity, comparable to full-length receptor | [7] |

| Murine LEPR (extracellular domain) | Murine leptin | Surface Plasmon Resonance | 6.47 x 10-11 M | [4] |

| Murine LEPR (Q223R mutant) | Murine leptin | Surface Plasmon Resonance | 8.43 x 10-11 M | [4] |

Table 2: Relative mRNA Expression of Leptin Receptor Isoforms in Rodent Tissues

| Tissue | ObRa | ObRb | ObRc | ObRf | Reference |

| Hypothalamus | Abundantly Expressed | Abundantly Expressed | Not Detected | Not Detected | [3] |

| Choroid Plexus | Significantly Expressed | Not Detected | Significantly Expressed | Significantly Expressed | [3] |

| Cerebral Microvessels | Abundantly Expressed | - | Abundantly Expressed | - | [6] |

| Cerebellum | Present | - | - | - | [8] |

| Cortex | Present | - | - | - | [8] |

| Liver | Present | - | - | - | [8] |

| Lung | Present | - | - | - | [8] |

Note: Data are primarily from rodent models and expression levels are relative.

Table 3: Internalization and Degradation Characteristics of Human Leptin Receptor Isoforms

| Isoform (unique C-terminal amino acids) | % Internalized after 20 min at 37°C | Degradation Pathway | Downregulation upon leptin exposure | Reference |

| HLR-5 | 15% | Lysosomal | Variable | [9] |

| HLR-15 | 45% | Lysosomal | Variable | [9] |

| HLR-67 | 30% | Lysosomal | Variable | [9] |

| HLR-274 (Long isoform) | 25% | Lysosomal | Greatest downregulation | [9] |

| ObRa (Short isoform) | More efficient degradation than ObRb | Lysosomal | Less downregulation than ObRb | [4] |

| ObRb (Long isoform) | - | Lysosomal | Greater downregulation than ObRa | [4] |

Signaling Pathways of the Leptin Receptor

The long isoform, LEPRb, is the primary mediator of leptin's intracellular signaling, activating several key pathways.

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is the canonical signaling cascade for leptin. Upon leptin binding, LEPRb dimerizes, leading to the activation of associated JAK2 tyrosine kinases. JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LEPRb, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are critical for appetite control. This pathway is negatively regulated by the suppressor of cytokine signaling 3 (SOCS3) and protein tyrosine phosphatase 1B (PTP1B).[10]

The MAPK/ERK Pathway

Leptin can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the Extracellular signal-Regulated Kinase (ERK) pathway. This is initiated by the recruitment of the tyrosine phosphatase SHP2 to the phosphorylated LEPRb. SHP2 then activates a cascade involving Grb2, Sos, Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. The MAPK/ERK pathway is involved in regulating cellular processes such as proliferation, differentiation, and survival.[11]

The PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another important signaling route for leptin. Following LEPRb activation, Insulin Receptor Substrate (IRS) proteins are recruited and phosphorylated, which in turn activate PI3K. PI3K then catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt (also known as Protein Kinase B). This pathway is crucial for leptin's effects on glucose homeostasis and cell survival. Downstream targets of Akt include the mammalian target of rapamycin (mTOR) and the transcription factor Forkhead box protein O1 (FOXO1).[10][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of leptin receptor isoforms.

Leptin Receptor Binding Affinity Assay

This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of leptin for its receptors.

Materials:

-

Cells or tissue homogenates expressing leptin receptors.

-

Radiolabeled leptin (e.g., 125I-leptin).

-

Unlabeled (cold) leptin.

-

Binding buffer (e.g., PBS with 0.1% BSA).

-

Wash buffer (e.g., ice-cold PBS).

-

Gamma counter.

Procedure:

-

Preparation of Cells/Homogenates: Culture cells to confluence or prepare tissue homogenates according to standard protocols.

-

Incubation: In a microtiter plate, incubate a constant amount of cells or homogenate with a fixed concentration of 125I-leptin and increasing concentrations of unlabeled leptin in binding buffer. Include a control with no unlabeled leptin (total binding) and a control with a large excess of unlabeled leptin (non-specific binding).

-

Equilibration: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).

-

Washing: Wash the wells multiple times with ice-cold wash buffer to remove unbound leptin.

-

Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled leptin concentration. Use a non-linear regression analysis (e.g., one-site competition model) to determine the IC50 value, from which the Kd can be calculated.

RT-qPCR for Leptin Receptor Isoform Expression

This protocol outlines the steps for quantifying the mRNA expression levels of different leptin receptor isoforms using real-time reverse transcription polymerase chain reaction (RT-qPCR).[13][14]

Materials:

-

Tissue or cell samples.

-

RNA extraction kit (e.g., TRIzol or column-based kits).

-

Reverse transcriptase and associated reagents for cDNA synthesis.

-

qPCR instrument and compatible reagents (e.g., SYBR Green or TaqMan probes).

-

Isoform-specific primers for each leptin receptor isoform and a reference gene (e.g., GAPDH, β-actin).

Procedure:

-

RNA Extraction: Isolate total RNA from samples using a chosen RNA extraction method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

-

qPCR: Set up the qPCR reaction by mixing the cDNA template with qPCR master mix, isoform-specific forward and reverse primers, and nuclease-free water.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample and isoform. Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the expression of a stable reference gene.

Western Blot for Leptin-Induced STAT3 Phosphorylation

This protocol details the procedure for assessing the activation of the LEPRb signaling pathway by measuring the phosphorylation of STAT3.[15][16][17][18][19]

Materials:

-

Cells expressing LEPRb.

-

Leptin.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Stimulation: Culture cells to the desired confluency and serum-starve overnight. Stimulate the cells with leptin at a specific concentration and for a defined time course. Include an unstimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Express the results as the ratio of phospho-STAT3 to total STAT3 to determine the extent of leptin-induced phosphorylation.

Conclusion and Future Directions

The diverse family of leptin receptor isoforms orchestrates the multifaceted actions of leptin throughout the body. The long isoform, LEPRb, stands out as the principal signaling entity, activating critical pathways like JAK/STAT, MAPK/ERK, and PI3K/Akt to regulate a host of physiological processes. The short and soluble isoforms, while less understood, appear to play crucial roles in modulating leptin's bioavailability and transport.

For drug development professionals, a deep understanding of these isoforms and their signaling networks is paramount. Targeting specific isoforms or downstream signaling components offers the potential for more precise and effective therapeutic interventions for metabolic disorders such as obesity and diabetes, as well as for other conditions where leptin signaling is implicated. Future research should focus on further elucidating the specific functions of the short and soluble isoforms, mapping their tissue-specific expression with greater quantitative accuracy, and exploring the potential for isoform-selective therapeutic agents. Such endeavors will undoubtedly pave the way for novel and improved treatments for a range of human diseases.

References

- 1. Leptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential expression of mRNA for leptin receptor isoforms in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional properties of leptin receptor isoforms: internalization and degradation of leptin and ligand-induced receptor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expression and characterization of a putative high affinity human soluble leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Subcellular localization and internalization of the four human leptin receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Establishment of a specific Real-time RT-PCR protocol to detect human leptin receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mcgill.ca [mcgill.ca]

- 15. Development and Characterization of High Affinity Leptins and Leptin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Leptin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery and history of leptin and its intricate signaling pathways. From the seminal parabiosis experiments that first hinted at a circulating satiety factor to the molecular elucidation of its receptor and downstream signaling cascades, this document serves as a comprehensive resource for professionals in metabolic disease research and drug development. The discovery of leptin revolutionized our understanding of energy homeostasis, revealing adipose tissue as a dynamic endocrine organ and unveiling a complex neuro-hormonal axis that governs appetite, metabolism, and body weight.[1] This guide will delve into the key experiments, quantitative data, and signaling pathways that form the foundation of our current knowledge of leptin biology.

I. The Discovery of Leptin: From Obese Mice to a Cloned Gene

The journey to identifying leptin began with observations of genetically obese mice. In 1950, a spontaneous mutation resulting in profound obesity was identified in a mouse colony at The Jackson Laboratory, leading to the development of the ob/ob mouse model.[2] These mice exhibited hyperphagia, decreased energy expenditure, and early-onset obesity.[2] A second obese mouse strain, the db/db mouse, was identified in 1966 and displayed a similar phenotype.[3]

Key Experiment: Parabiosis Studies

The groundbreaking parabiosis experiments conducted by Douglas Coleman in the 1960s provided the first compelling evidence for a circulating satiety factor.[1] By surgically joining the circulatory systems of two mice, Coleman observed the following:

-

ob/ob mouse joined to a wild-type mouse: The ob/ob mouse reduced its food intake and lost weight, suggesting it was receiving a satiety signal from the wild-type mouse that it itself was lacking.

-

db/db mouse joined to a wild-type mouse: The wild-type mouse stopped eating and starved to death, indicating that the db/db mouse was producing an excess of the satiety factor, but was unable to respond to it.[4] The wild-type mouse, however, could respond to this excess signal.

-

ob/ob mouse joined to a db/db mouse: The ob/ob mouse reduced its food intake and lost weight, while the db/db mouse's phenotype was unaffected. This suggested that the db/db mouse was producing the satiety factor that the ob/ob mouse lacked, but the db/db mouse itself was insensitive to it.

These elegant experiments led to the hypothesis that the ob gene encoded a circulating satiety hormone, and the db gene encoded its receptor.[1]

Experimental Protocol: Parabiosis in Mice

This protocol is a generalized representation based on established methodologies.[5][6][7]

1. Animal Preparation:

- Use mice of the same genetic background, sex, and similar body weight.[5]

- Anesthetize mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of Ketamine/Xylazine at 80-120 mg/8-12 mg/kg body weight).[5]

- Shave the corresponding lateral aspects of each mouse, from approximately 0.5 cm above the elbow to 0.5 cm below the knee joint.[5][6]

- Sterilize the surgical area with povidone-iodine and 70% ethanol.[5]

2. Surgical Procedure:

- Make parallel skin incisions along the shaved areas of both mice.

- Separate the skin from the underlying muscle to create skin flaps.

- Join the olecranon (elbow) and knee joints of the two mice with non-absorbable sutures.

- Suture the dorsal and ventral skin flaps of the two mice together using absorbable sutures.[6]

3. Post-Operative Care:

- Administer subcutaneous saline (0.5 ml of 0.9% NaCl) to prevent dehydration.[5][6]

- Provide post-operative analgesia (e.g., Ketoprofen at 4 mg/kg for 5 days).[5]

- House the parabiotic pair in a clean cage with easily accessible food and water.

- Allow 10-14 days for the establishment of a shared circulatory system, which can be confirmed by techniques such as tracking the transfer of fluorescently labeled cells or proteins.[5]

The Cloning of the ob Gene

In 1994, Jeffrey M. Friedman and his team successfully identified and cloned the ob gene using positional cloning, a labor-intensive technique for identifying a gene based on its chromosomal location.[1][8] This monumental achievement confirmed the existence of the hormone, which they named "leptin" from the Greek word "leptos," meaning thin. The cloned gene was found to be expressed exclusively in adipose tissue, solidifying the role of fat as an endocrine organ.[9]

Experimental Protocol: Positional Cloning of the ob Gene (Conceptual Overview)

The positional cloning of the ob gene was a multi-year effort involving several key steps.[9]

1. Genetic Mapping:

- Large-scale mouse breeding programs were established, crossing ob/ob mice with other strains to create a population with varied genetic backgrounds.

- DNA markers (polymorphisms) were used to track the inheritance of the obese phenotype through generations.

- By analyzing the frequency of recombination between these markers and the ob gene, the researchers were able to narrow down the location of the gene to a specific region on mouse chromosome 6.[9]

2. Physical Mapping:

- A physical map of the identified chromosomal region was created using techniques like yeast artificial chromosome (YAC) cloning to isolate large fragments of DNA.

- These fragments were then ordered to create a contiguous stretch of DNA spanning the region of interest.

3. Gene Identification:

- The DNA fragments were screened for the presence of genes by looking for characteristic features such as exon-intron boundaries.

- Candidate genes were then sequenced and their expression patterns were analyzed.

- The true ob gene was identified based on its exclusive expression in adipose tissue and the presence of mutations in this gene in ob/ob mice.[9]

II. The Leptin Receptor and its Signaling Pathways

Following the discovery of leptin, the focus shifted to identifying its receptor and understanding the intracellular signaling cascades it activates. The db gene was subsequently cloned and found to encode the leptin receptor (LEP-R or OB-R), a member of the class I cytokine receptor superfamily.[10] The long form of the receptor, OB-Rb, is the primary signaling-competent isoform.[10][11]

Quantitative Data on Leptin Receptor Binding

The affinity of leptin for its receptor has been characterized using radioligand binding assays.

| Receptor Isoform | Ligand | Dissociation Constant (Kd) | Reference |

| OB-Rb | Leptin | 0.2–1.5 nM (on cell surface) | [12] |

| OB-Rb | Leptin | 6.47 x 10⁻¹¹ M | [13] |

| OB-R (CRH2 domain) | Leptin | 0.2–15 nM (in solution) | [12] |

| OB-R (rat) | Leptin | -10.50 kcal/mol (ΔG) | [14] |

| OB-R (mouse) | Leptin | -16.81 kcal/mol (ΔG) | [14] |

Experimental Protocol: Radioligand Binding Assay for Leptin Receptor Affinity

This protocol provides a general framework for determining the binding affinity of leptin to its receptor.[2][15][16]

1. Membrane Preparation:

- Homogenize cells or tissues expressing the leptin receptor in a cold lysis buffer.

- Centrifuge the homogenate to pellet the cell membranes.

- Wash the membrane pellet and resuspend it in a binding buffer.

- Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

- Incubate a fixed amount of the membrane preparation with increasing concentrations of radiolabeled leptin (e.g., ¹²⁵I-leptin).

- To determine non-specific binding, a parallel set of reactions is performed in the presence of a large excess of unlabeled leptin.

- Allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Ligand:

- Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

- Wash the filters with cold buffer to remove any unbound radioligand.

4. Quantification and Analysis:

- Measure the radioactivity retained on the filters using a scintillation counter.

- Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

- Plot the specific binding data against the radioligand concentration and analyze using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[17]

Major Leptin Signaling Pathways

Leptin binding to the OB-Rb receptor induces receptor dimerization and the activation of several downstream signaling pathways, primarily the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways.[11][18]

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the canonical and best-characterized leptin signaling cascade.[10]

-

Activation: Upon leptin binding, the receptor-associated JAK2 is activated through autophosphorylation.[10][19]

-

STAT3 Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of OB-Rb, creating docking sites for STAT3.[11] STAT3 is then phosphorylated by JAK2.

-

Nuclear Translocation and Gene Regulation: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes to regulate their transcription.[11] Key target genes in the hypothalamus include pro-opiomelanocortin (POMC), which is activated, and agouti-related peptide (AgRP), which is repressed.[11]

| Cell/Tissue Type | Leptin Concentration/Dose | Fold Increase in pSTAT3 | Time Point | Reference |

| Brown adipocytes | 1 µM | ~2-fold | 2 min | [20] |

| Hypothalamus (rats) | 50 µg/kg | ~3-fold (NTS) | 1 hour | [3] |

| Hypothalamus (rats) | 1000 µg/kg | ~10-fold (VMHdm) | 1 hour | [3] |

| HepG2 cells | 100 ng/mL | ~2.5-fold | 30 min | [21] |

| Hypothalamus (leptin-resistant mice) | - | 60% blunted activation | - | [22] |

Experimental Protocol: Western Blot for Leptin-Induced STAT3 Phosphorylation

This protocol outlines the general steps for detecting the phosphorylation of STAT3 in response to leptin stimulation.[23][24][25]

1. Cell Culture and Treatment:

- Culture cells (e.g., HepG2) to the desired confluency.

- Serum-starve the cells for 16 hours to reduce basal phosphorylation levels.[23]

- Treat the cells with leptin (e.g., 100 ng/mL) for various time points.[23]

2. Protein Extraction:

- Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

- Quantify the protein concentration of the cell lysates.

3. SDS-PAGE and Western Blotting:

- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

4. Antibody Incubation and Detection:

- Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3).

- Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

- Detect the signal using a chemiluminescent substrate and visualize the protein bands.

- To control for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

Leptin also activates the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which plays a role in neuronal function and metabolism.[11][26]

-

Activation: Leptin can activate PI3K through the phosphorylation of insulin receptor substrate (IRS) proteins.[11]

-

Downstream Effects: The activation of the PI3K/AKT pathway is involved in the leptin-induced depolarization of POMC neurons and has been shown to be necessary for the acute anorexic effects of leptin.[26][27]

| Cell/Tissue Type | Leptin Concentration | Observation | Reference |

| POMC neurons | 100 nM | Membrane accumulation of PI3K reporter in 20 of 29 neurons | [28] |

| HepG2 cells | 100 ng/mL | Increased pAKT within 1 hour | [21] |

| Neural stem cells | 50 ng/mL | Significant increase in p-AKT/AKT ratio | [29] |

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by leptin.[30][31]

-

Activation: Leptin can activate the MAPK/ERK pathway through the recruitment of the SH2 domain-containing tyrosine phosphatase 2 (SHP2) to the leptin receptor.[32]

-

Downstream Effects: This pathway is implicated in various cellular processes, including cell proliferation and differentiation, and may contribute to some of the neuroprotective effects of leptin.[33]

| Cell/Tissue Type | Leptin Concentration/Dose | Fold Increase in pERK | Time Point | Reference |

| Hypothalamus (rats) | 10 µg (ICV) | 4.3-fold | 5-15 min | [30] |

| Brown adipocytes | - | ~2.8-fold | 5 min | [20] |

| HepG2 cells | 100 ng/mL | Increased pERK within 1 hour | [21] |

III. Visualizing Leptin Signaling

Leptin Signaling Pathway

Caption: Overview of the major leptin signaling pathways.

Experimental Workflow: Parabiosis

Caption: Simplified workflow for a parabiosis experiment.

IV. Conclusion

The discovery of leptin and the subsequent elucidation of its signaling pathways have profoundly impacted our understanding of energy homeostasis and metabolic diseases. This technical guide has provided a comprehensive overview of the key historical milestones, experimental methodologies, and quantitative data that have shaped this field. For researchers and drug development professionals, a deep understanding of these fundamental principles is essential for identifying novel therapeutic targets and developing effective treatments for obesity and related metabolic disorders. The ongoing research into the complexities of leptin resistance and the intricate neural circuits governed by leptin signaling continues to be a vibrant and critical area of investigation.

References

- 1. Positional cloning of the mouse obese gene and its human homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Phosphorylation of STAT3 in hypothalamic nuclei is stimulated by lower doses of leptin than are needed to inhibit food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parabiotic Mice Simulation [macmillanlearning.com]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. Parabiosis in Mice: A Detailed Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Positional cloning of the mouse obese gene and its human homologue | Semantic Scholar [semanticscholar.org]

- 9. Leaping for leptin: the 2010 Albert Lasker Basic Medical Research Award goes to Douglas Coleman and Jeffrey M. Friedman - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The leptin receptor activates janus kinase 2 and signals for proliferation in a factor-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Leptin Receptor Complex: Heavier Than Expected? [frontiersin.org]

- 13. journals.plos.org [journals.plos.org]

- 14. Bioinformatic Analysis of the Leptin–Ob-R Interface: Structural Modeling, Thermodynamic Profiling, and Stability in Diverse Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. academic.oup.com [academic.oup.com]

- 18. imrpress.com [imrpress.com]

- 19. Leptin Stimulates Both JAK2-dependent and JAK2-independent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Concomitant Activation of the JAK/STAT, PI3K/AKT, and ERK Signaling Is Involved in Leptin-Mediated Promotion of Invasion and Migration of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. STAT3 phosphorylation in central leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. PI3K signaling in leptin receptor cells: role in growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. JCI - Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice [jci.org]

- 28. PI3K integrates the action of insulin and leptin on hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Hypothalamic ERK Mediates the Anorectic and Thermogenic Sympathetic Effects of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Leptin induces, via ERK1/ERK2 signal, functional activation of estrogen receptor alpha in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

Anti-Mouse Leptin R Antibody AF497: An In-Depth Technical Guide

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the Anti-Mouse Leptin R Antibody, catalog number AF497. This document outlines the antibody's specifications, validated applications with recommended starting concentrations, and detailed experimental protocols.

Antibody Specifications

The Anti-Mouse Leptin R Antibody AF497 is a polyclonal antibody produced in goats. It is generated against a recombinant mouse Leptin R immunogen and purified by antigen affinity chromatography.[1][2]

Table 1: General Specifications

| Attribute | Specification | Source(s) |

| Host Species | Goat | [1][3][4] |

| Clonality | Polyclonal | [1][3][4] |

| Isotype | IgG | [1][3][4] |

| Immunogen | Mouse myeloma cell line NS0-derived recombinant mouse Leptin R (Ala20-Gly839; Accession # Q3US58) | [1][2][3] |

| Purification | Antigen Affinity-purified | [1][2] |

| Formulation | Lyophilized from a 0.2 μm filtered solution in PBS with Trehalose. | [2] |

| Label | Unconjugated | [1][4] |

Table 2: Species Reactivity and Specificity

| Attribute | Details | Source(s) |

| Validated Species Reactivity | Mouse | [1][3] |

| Cited Species Reactivity | Human, Transgenic Mouse | [1][3][4] |

| Specificity | Detects mouse Leptin R in direct ELISAs and Western blots. In direct ELISAs, approximately 30% cross-reactivity with recombinant human Leptin R is observed. | [1][2][4] |

Recommended Applications and Dilutions

This antibody has been validated for use in several key immunoassays. The following concentrations are recommended as starting points, and optimal dilutions should be determined by the end-user.

Table 3: Validated Applications and Recommended Concentrations

| Application | Recommended Concentration | Sample Type | Source(s) |

| Western Blot | 0.1 µg/mL | Recombinant Mouse Leptin R Fc Chimera | [1][2] |

| Flow Cytometry | 2.5 µg/10⁶ cells | Mouse splenocytes | [1][2] |

| Immunohistochemistry | 5-15 µg/mL | Perfusion fixed frozen sections of rat and mouse brain | [1][2] |

| CyTOF-ready | Ready to be labeled using established conjugation methods as it contains no BSA or other carrier proteins. | N/A | [1] |

Storage and Handling

Proper storage is essential to maintain the integrity and performance of the antibody.

Table 4: Storage and Stability

| Condition | Duration | Source(s) |

| Upon Receipt (Lyophilized) | 12 months from date of receipt at -20 to -70 °C. | [3][4][5] |

| After Reconstitution | 1 month at 2 to 8 °C under sterile conditions. | [3][4][5] |

| After Reconstitution (Long-term) | 6 months at -20 to -70 °C under sterile conditions. | [3][4][5] |

| Handling Precaution | Use a manual defrost freezer and avoid repeated freeze-thaw cycles. | [3][4][5] |

| Reconstitution | Reconstitute at 0.2 mg/mL in sterile PBS. | [3] |

Experimental Protocols

The following are generalized protocols for key applications. For optimal results, researchers should adapt these protocols to their specific experimental conditions.

Immunohistochemistry (Frozen Sections)

This protocol is based on the successful staining of Leptin R in immersion-fixed frozen sections of mouse brain.[1]

-

Tissue Preparation : Sections of immersion-fixed frozen mouse brain tissue are used.

-

Primary Antibody Incubation : Incubate tissue sections with Goat Anti-Mouse Leptin R Antigen Affinity-purified Polyclonal Antibody (AF497) at a concentration of 1 µg/mL for 1 hour at room temperature.[1]

-

Secondary Antibody Incubation : Following the primary antibody incubation, incubate with an appropriate secondary antibody, such as Anti-Goat IgG VisUCyte™ HRP Polymer Antibody.[1]

-

Detection : Use a suitable substrate for visualization, such as DAB (3,3'-Diaminobenzidine), which will produce a brown stain.[1]

-

Counterstaining : Counterstain the tissue with hematoxylin to visualize cell nuclei (blue).[1]

-

Analysis : Specific staining for Leptin R is expected to be localized to the cell surface.[1]

Western Blotting

This protocol is designed for the detection of recombinant mouse Leptin R.

-

Sample Preparation : Use Recombinant Mouse Leptin R Fc Chimera as a positive control.

-

SDS-PAGE and Transfer : Resolve the protein sample by SDS-PAGE and transfer to a suitable membrane (e.g., nitrocellulose or PVDF).

-

Blocking : Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with the Anti-Mouse Leptin R Antibody (AF497) at a concentration of 0.1 µg/mL overnight at 4°C.[1][2]

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated anti-goat secondary antibody.

-

Detection : Visualize the protein bands using a chemiluminescent substrate. The detection limit for Mouse Leptin R is approximately 5 ng/lane under non-reducing or reducing conditions.

Flow Cytometry

This protocol is intended for the analysis of Leptin R expression on mouse splenocytes.[1][2]

-

Cell Preparation : Prepare a single-cell suspension of mouse splenocytes.

-

Staining : For every 1 x 10⁶ cells, add 2.5 µg of the Anti-Mouse Leptin R Antibody (AF497).[1][2]

-

Incubation : Incubate the cells for 30 minutes at 2-8°C.

-

Washing : Wash the cells to remove unbound primary antibody.

-

Secondary Staining : Resuspend the cells and add a fluorochrome-conjugated anti-goat secondary antibody.

-

Analysis : Analyze the cells on a flow cytometer.

Visualizations

Experimental Workflow: Immunohistochemistry

The diagram below outlines the key steps in a typical immunohistochemistry experiment.

Caption: A generalized workflow for immunohistochemical staining.

Leptin Receptor Signaling Pathway

The binding of leptin to the long-form of its receptor (OB-Rb) activates several intracellular signaling cascades, with the JAK/STAT pathway being a primary route.

Caption: The canonical JAK/STAT signaling pathway activated by leptin.

References

The Physiological Effects of Leptin Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis and neuroendocrine function.[1][2] Its effects are mediated through the activation of the leptin receptor (LEPR), a member of the class I cytokine receptor family.[3] This technical guide provides an in-depth overview of the physiological consequences of leptin receptor activation, with a focus on the underlying signaling pathways, metabolic regulation, neuroendocrine modulation, and cardiovascular effects. Quantitative data from key studies are summarized, and a detailed description of relevant experimental methodologies is provided to facilitate a comprehensive understanding for researchers and professionals in drug development.

Leptin Receptor Isoforms and Signaling Pathways

The leptin receptor exists in several alternatively spliced isoforms, with the long form, LepRb, being the primary signaling-competent receptor.[3][4][5] LepRb is highly expressed in the hypothalamus, a key region for the central regulation of energy balance, but is also found in other brain regions and peripheral tissues.[6][7][8]

Upon leptin binding, LepRb dimerizes and activates the associated Janus kinase 2 (JAK2).[9][10] This initiates a cascade of intracellular signaling events through several key pathways:

-

JAK/STAT Pathway: Activated JAK2 phosphorylates three key tyrosine residues on the intracellular domain of LepRb: Tyr985, Tyr1077, and Tyr1138.[7][11] Tyr1138 recruits and activates the Signal Transducer and Activator of Transcription 3 (STAT3), a critical step for leptin's anorexigenic effects.[8][9] Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, including pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).[8][12]

-

MAPK/ERK Pathway: The Tyr985 residue recruits SH2-containing tyrosine phosphatase 2 (SHP2), which in turn activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][11] This pathway is implicated in neuronal plasticity and may modulate some of leptin's effects on energy homeostasis.[7]

-

PI3K Pathway: Leptin receptor activation also stimulates the phosphatidylinositol 3-kinase (PI3K) pathway.[8][9] This pathway is crucial for leptin's effects on glucose homeostasis and insulin sensitivity, and it appears to regulate the membrane potential of LepRb-expressing neurons.[9][13]

Negative regulation of leptin signaling is mediated by proteins such as the suppressor of cytokine signaling 3 (SOCS3) and protein tyrosine phosphatase 1B (PTP1B).[9][10] Chronic hyperleptinemia, as seen in obesity, can lead to increased expression of these negative regulators, contributing to a state of leptin resistance.[10]

Caption: Leptin Receptor Signaling Pathways.

Metabolic Regulation

Leptin's primary role is the regulation of energy balance through its actions on the central nervous system, particularly the hypothalamus.[1][6]

Appetite and Food Intake

Leptin acts as an anorexigenic hormone, suppressing appetite and promoting satiety.[1] It achieves this by modulating the activity of key neuronal populations in the arcuate nucleus of the hypothalamus:

-

Stimulation of POMC neurons: Leptin activates neurons that produce pro-opiomelanocortin (POMC), a precursor to α-melanocyte-stimulating hormone (α-MSH), which is a potent appetite suppressant.[1][12]

-

Inhibition of AgRP/NPY neurons: Leptin inhibits neurons that co-express agouti-related peptide (AgRP) and neuropeptide Y (NPY), both of which are powerful appetite stimulants.[1][14]

Energy Expenditure

Leptin increases energy expenditure, in part by activating the sympathetic nervous system, leading to increased thermogenesis.[1] It also promotes the utilization of fatty acids as a fuel source.[1]

Glucose Homeostasis and Insulin Sensitivity

Leptin plays a significant role in regulating glucose metabolism, with some effects being independent of its influence on body weight.[15][16] It enhances insulin sensitivity in peripheral tissues like the skeletal muscle and liver, which improves glucose uptake and utilization.[1][15] Leptin can also decrease hepatic glucose production.[15] The interplay between leptin and insulin is complex; insulin stimulates leptin synthesis and secretion, while leptin can inhibit insulin synthesis and secretion from pancreatic beta cells.[15][17]

Table 1: Quantitative Effects of Leptin Administration on Metabolic Parameters in ob/ob Mice

| Parameter | Treatment Group | Result | Reference |

| Food Intake | 10 μ g/day human leptin for 7 days | Reduced to ~20% of control intake | [18] |

| Body Weight | 2 μ g/day human leptin for 7 days | Significant reduction compared to control | [18] |

| Serum Glucose | 10 μ g/day human leptin for 7 days | Normalized levels | [18] |

| Serum Insulin | All leptin-treated groups (1-42 μ g/day ) | Reduced levels | [18] |

| Rectal Temperature | 10 and 42 μ g/day human leptin for 7 days | Corrected low temperatures | [18] |

Table 2: Effects of Leptin Infusion on Body Composition in Rats

| Parameter | Treatment Group | Result | Reference |

| Body Fat | Fourth ventricle infusion of 0.6 μg leptin/day for 12 days | Increased by 13% with no change in food intake | [19] |

| Body Fat | Third ventricle infusion of 0.3 μg leptin/day | Decreased | [19] |

| Lean Tissue | Third ventricle infusion of 0.3 μg leptin/day | Decreased | [19] |

Neuroendocrine Function

Leptin acts as a permissive signal for several neuroendocrine axes, indicating to the brain that there are sufficient energy stores to support energy-intensive processes like reproduction and growth.[20][21]

-

Hypothalamic-Pituitary-Gonadal (HPG) Axis: Leptin is a permissive factor for puberty and the maintenance of normal reproductive function.[20][22] In states of energy deficit and low leptin levels, the HPG axis is suppressed.

-

Hypothalamic-Pituitary-Thyroid (HPT) Axis: Leptin can stimulate the production of thyrotropin-releasing hormone (TRH), thereby influencing thyroid function.[21]

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis: Leptin interacts with the HPA axis, and its levels show an inverse circadian rhythm to cortisol.[20]

-

Growth Hormone (GH) Axis: Leptin is involved in the neuroendocrine control of GH secretion through complex interactions at the hypothalamic level.[20]

Cardiovascular Effects

The role of leptin in the cardiovascular system is multifaceted and, in some cases, paradoxical.[23][24] While leptin may have some beneficial effects, hyperleptinemia, often associated with obesity, is linked to adverse cardiovascular outcomes.[23][25]

-

Endothelial Function: Leptin's effect on vascular function is complex. While it may have some nitric oxide-dependent vasodilator actions, it can also promote endothelial dysfunction in states of hyperleptinemia.[23]

-

Inflammation and Oxidative Stress: Leptin can stimulate the production of pro-inflammatory cytokines and promote oxidative stress, which may contribute to the pathogenesis of atherosclerosis.[23][26]

-